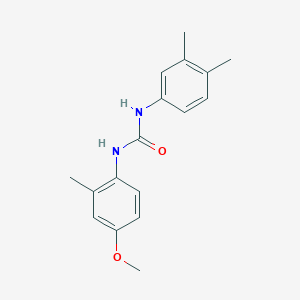
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as DMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMU is a urea derivative that is synthesized through a multi-step process, and its unique chemical structure makes it an attractive candidate for further investigation.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as an inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit PKC activity, making it a potential candidate for the treatment of various diseases, including cancer.
This compound has also been studied for its potential use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. This compound's antifungal activity is thought to be due to its ability to inhibit the growth of fungal cells by disrupting their cell membrane.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea is complex and not fully understood. However, studies have shown that this compound inhibits the activity of PKC by binding to its regulatory domain. This binding prevents PKC from interacting with its substrate, leading to a decrease in PKC activity. This compound's antifungal activity is thought to be due to its ability to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively easy to handle and store, making it a convenient compound for use in various experiments. However, this compound has some limitations. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood. Additionally, this compound's mechanism of action is complex and not fully understood, making it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is its potential use as an antifungal agent. Further studies are needed to determine the full range of fungal species that this compound is effective against and to investigate its mechanism of action. Another area of interest is this compound's potential use as a PKC inhibitor for the treatment of various diseases, including cancer. Further studies are needed to investigate the safety and efficacy of this compound in vivo. Additionally, more research is needed to understand this compound's mechanism of action fully and to determine its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea involves a multi-step process that starts with the reaction of 3,4-dimethylaniline with 4-methoxy-2-methylbenzoyl isocyanate. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-14(9-12(11)2)18-17(20)19-16-8-7-15(21-4)10-13(16)3/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQDPPITJOWKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)


![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5345647.png)
![4-methyl-6-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B5345649.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
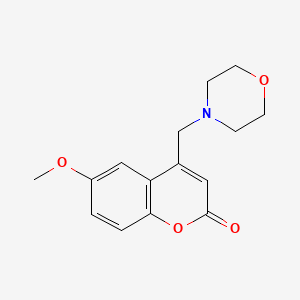
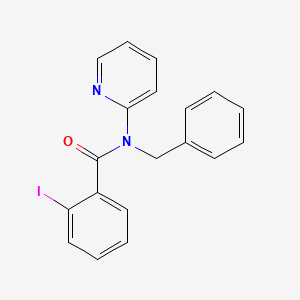
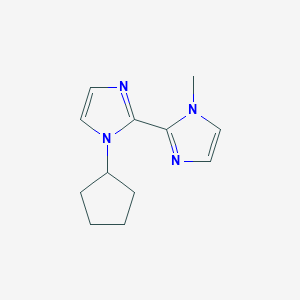
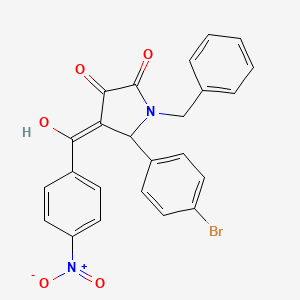
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)